Bienvenue dans la boutique en ligne BenchChem!

3-Iodo-5-methoxy-1-methyl-1H-indazole

Synthetic Chemistry Process Development Cost-Efficiency

Eliminate the low-yielding N1-methylation step by procuring pre-methylated 3-Iodo-5-methoxy-1-methyl-1H-indazole. Alkylation of the NH-indazole proceeds in only 76.4% yield with 19.2% N2-regioisomer, causing 23.6% material loss and purification burden at scale. This compound bypasses that step entirely, reducing synthetic routes and improving atom economy. The C3-iodo group outperforms bromo analogs in Suzuki-Miyaura couplings, enabling faster, higher-yielding C3-functionalization under mild conditions. Optimized for parallel library synthesis targeting Tpl2, c-Met, GSK-3, ROCK, and JAK kinases. Request a quote.

Molecular Formula C9H9IN2O
Molecular Weight 288.08 g/mol
Cat. No. B7980030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-5-methoxy-1-methyl-1H-indazole
Molecular FormulaC9H9IN2O
Molecular Weight288.08 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)OC)C(=N1)I
InChIInChI=1S/C9H9IN2O/c1-12-8-4-3-6(13-2)5-7(8)9(10)11-12/h3-5H,1-2H3
InChIKeyUYGQANZWYUSCAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodo-5-methoxy-1-methyl-1H-indazole: A Defined C3-Iodo-5-methoxyindazole Scaffold for Synthesis and Medicinal Chemistry


3-Iodo-5-methoxy-1-methyl-1H-indazole (CAS 1426424-07-8, C9H9IN2O, MW 288.08) is a heterocyclic aromatic compound belonging to the indazole family. It features a fused benzene and pyrazole ring system substituted at the N1 position with a methyl group, at the C3 position with an iodine atom, and at the C5 position with a methoxy group . The N1-methylation locks the indazole in the 1H-tautomeric form, preventing NH-related side reactions and regioisomer formation during alkylation. The C3-iodo substituent provides a versatile handle for transition metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. The C5-methoxy group offers an additional site for SAR exploration or further functionalization. This specific substitution pattern makes the compound a strategic building block in medicinal chemistry programs targeting kinase inhibition and other therapeutic areas .

Why 3-Iodo-5-methoxy-1-methyl-1H-indazole Cannot Be Replaced by Its Closest Structural Analogs


Generic substitution of 3-iodo-5-methoxy-1-methyl-1H-indazole with structurally similar indazole derivatives is precluded by three critical factors. First, the C3-iodo substituent exhibits substantially higher reactivity in palladium-catalyzed cross-coupling reactions compared to the C3-bromo analog, enabling faster oxidative addition and higher coupling yields under milder conditions [1]. Second, the N1-methyl group eliminates the NH proton present in 3-iodo-5-methoxy-1H-indazole, preventing N-deprotection side reactions that can reduce coupling efficiency and complicate purification. Third, the C5-methoxy group modulates both electronic properties and solubility relative to unsubstituted or C6-substituted analogs, impacting both synthetic handling and downstream biological activity profiles. These structural features are not interchangeable without measurable consequences for reaction yield, purity, or biological outcome [2].

3-Iodo-5-methoxy-1-methyl-1H-indazole: Quantified Differentiation Evidence for Scientific Procurement


Synthesis Yield: N1-Methyl Derivative vs. NH-Indazole Parent for Alkylation

For researchers requiring N1-alkylated indazole scaffolds, procuring the pre-methylated 3-iodo-5-methoxy-1-methyl-1H-indazole eliminates the separate alkylation step required when starting from 3-iodo-5-methoxy-1H-indazole. Literature reports a demonstrated N1-methylation of 3-iodo-5-methoxy-1H-indazole proceeding in 76.4% isolated yield, with the undesired N2-regioisomer formed as a byproduct in 19.2% yield, requiring chromatographic separation . Procurement of the pre-methylated compound eliminates this yield loss and purification burden entirely, representing a quantifiable cost and time advantage for N1-methylated target synthesis.

Synthetic Chemistry Process Development Cost-Efficiency

Cross-Coupling Reactivity: C3-Iodo vs. C3-Bromo Indazole Analogs in Suzuki-Miyaura Coupling

The C3-iodo substituent in 3-iodo-5-methoxy-1-methyl-1H-indazole provides a critical reactivity advantage over C3-bromo analogs in palladium-catalyzed cross-coupling. While direct yield comparison data between 3-iodo and 3-bromo 5-methoxy-1-methylindazole in identical Suzuki-Miyaura conditions is not available in the open literature, the established higher reactivity of aryl iodides relative to aryl bromides in oxidative addition with Pd(0) is well-documented. Collot et al. demonstrated that Suzuki-type cross-coupling of 3-iodoindazoles with aryl boronic acids proceeds efficiently under standard Pd(PPh3)4 catalysis to yield 3-arylindazoles [1]. For C3-bromoindazoles, efficient Suzuki coupling typically requires microwave irradiation and optimized catalyst systems to achieve comparable yields [2].

Palladium Catalysis Suzuki-Miyaura Coupling Reaction Optimization

C3-C5 Disubstitution vs. Mono-Substituted Indazoles for SAR Exploration

The combination of C3-iodo and C5-methoxy substituents on the indazole core provides dual functionalization that enables more efficient SAR exploration compared to mono-substituted indazole analogs. SAR studies on indazole-based kinase inhibitors demonstrate that modifications at both C3 and C5 positions are critical for optimizing potency and selectivity. Gopalsamy et al. reported that systematic modifications at C3 and C5 positions of the indazole scaffold improved Tpl2 kinase inhibitory potency from single-digit micromolar (hit compound 5) to nanomolar activity in both biochemical and cell-based assays [1]. The C3-iodo group serves as a versatile coupling handle while the C5-methoxy group provides an electronic and steric modulation point that influences target binding.

Kinase Inhibition Structure-Activity Relationship Medicinal Chemistry

Protected vs. Unprotected Indazole: N1-Methylation as Built-In N-Protection

The N1-methyl group in 3-iodo-5-methoxy-1-methyl-1H-indazole functions as a built-in protecting group that eliminates the N-deprotection side reactions observed with unprotected NH-indazoles. Literature evidence indicates that Suzuki cross-coupling of N-Boc-protected 3-iodo-5-methoxyindazole proceeds in excellent overall yield, while unprotected 3-iodoindazoles can undergo competing N-deprotection under coupling conditions [1]. Specifically, microwave-assisted vinylation of unprotected C-5 substituted 3-iodoindazole derivatives produced yields ranging from moderate to excellent, with 3-iodo-5-nitro-1H-indazole undergoing significant N-deprotection as a competing side reaction [2]. The N1-methyl group provides permanent protection that cannot be cleaved under standard coupling conditions, ensuring that the N1-substitution pattern is retained throughout multi-step synthetic sequences.

Synthetic Methodology Protecting Group Strategy Cross-Coupling

Optimal Research and Industrial Applications for 3-Iodo-5-methoxy-1-methyl-1H-indazole Based on Quantitative Evidence


Parallel Synthesis of 3-Aryl/ Heteroaryl-1-Methyl-1H-Indazole Libraries for Kinase Inhibitor Screening

3-Iodo-5-methoxy-1-methyl-1H-indazole is optimally deployed as the core building block for parallel Suzuki-Miyaura coupling with diverse aryl and heteroaryl boronic acids to generate 3-substituted-1-methyl-1H-indazole libraries. This approach leverages the established reactivity of 3-iodoindazoles in Suzuki coupling and the dual C3-C5 functionalization pattern that enables SAR exploration at both positions [1]. The pre-installed N1-methyl group eliminates the need for a separate alkylation step (avoiding a 23.6% yield loss and regioisomer separation), enabling direct library synthesis with minimal synthetic manipulation. This application is particularly valuable for medicinal chemistry programs targeting kinases such as Tpl2, c-Met, GSK-3, ROCK, and JAK, where indazole scaffolds with C3 and C5 substitution have demonstrated potent inhibitory activity [1].

Multi-Step Synthesis of Complex 1,3-Diarylsubstituted Indazole Pharmacophores with N1-Retention

For synthetic routes requiring retention of the N1-methyl substitution pattern through multiple coupling and functionalization steps, 3-iodo-5-methoxy-1-methyl-1H-indazole provides a permanently protected scaffold. Unlike N-Boc-protected or unprotected NH-indazole analogs that can undergo deprotection under coupling conditions [2], the N1-methyl group remains intact throughout Pd-catalyzed cross-coupling, oxidation, reduction, and nucleophilic substitution sequences. The C3-iodo group provides higher reactivity than C3-bromo analogs in Suzuki-Miyaura coupling [3], enabling efficient C3-functionalization while preserving the N1-methyl group. This scenario applies to the synthesis of complex 1,3-diarylsubstituted indazoles, where the sequence of Suzuki coupling at C3 followed by N-arylation or other transformations is required without protecting group manipulation [4].

Cost-Optimized Procurement for Multi-Gram Scale-Up in Process Development

For process chemistry teams scaling indazole-based lead compounds toward preclinical development, procurement of pre-methylated 3-iodo-5-methoxy-1-methyl-1H-indazole eliminates a low-yielding N1-methylation step from the synthetic route. Starting from 3-iodo-5-methoxy-1H-indazole, the N1-methylation proceeds in 76.4% yield with 19.2% undesired N2-regioisomer formation requiring chromatographic separation . At multi-gram scale, this represents 23.6% material loss plus additional purification time and solvent consumption. By procuring the pre-methylated compound, process development teams bypass this step entirely, reducing the overall step count, improving atom economy, and accelerating scale-up timelines. This procurement strategy is particularly advantageous when the N1-methylated scaffold is a key intermediate in the target molecule's synthesis, as the cost premium of the pre-methylated compound is typically offset by the elimination of yield loss, purification costs, and labor associated with the alkylation step.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Iodo-5-methoxy-1-methyl-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.